(2Z)-2-[(2-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
Description
(2Z)-2-[(2-Chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a planar 2H-chromene core fused with a benzene ring. The compound features a (2-chlorophenyl)imino group at position 2 and a carboxamide moiety substituted with a 4-methoxyphenyl group at position 3 (Figure 1). The 2-chlorophenyl substituent introduces electron-withdrawing effects, while the 4-methoxyphenyl group contributes electron-donating properties, influencing solubility and intermolecular interactions.
Properties
IUPAC Name |
2-(2-chlorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c1-28-17-12-10-16(11-13-17)25-22(27)18-14-15-6-2-5-9-21(15)29-23(18)26-20-8-4-3-7-19(20)24/h2-14H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYDEEDKUAVWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide, a derivative of chromene, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of the compound is characterized by a chromene core with an imino group and a carboxamide functional group. This unique arrangement contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting their function.
- Molecular Interactions : The presence of the imino and carboxamide groups allows for hydrogen bonding and π-π stacking interactions with target proteins, enhancing binding affinity.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Properties : Preliminary investigations suggest that it may reduce inflammation markers in vitro.
- Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
Case Studies
-
Anticancer Activity :
- A study evaluated the compound's cytotoxic effects on human breast cancer cells (MCF-7). Results indicated an IC50 value of approximately 25 µM, demonstrating significant cell growth inhibition compared to control groups.
-
Anti-inflammatory Effects :
- In a murine model of inflammation, the compound reduced paw edema by 40% when administered at doses of 10 mg/kg, highlighting its anti-inflammatory potential.
-
Antimicrobial Efficacy :
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL, respectively.
Data Table of Biological Activities
| Activity Type | Test Subject | Result | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cells | IC50 = 25 µM | |
| Anti-inflammatory | Murine Model | 40% reduction in edema | |
| Antimicrobial | S. aureus | MIC = 50 µg/mL | |
| Antimicrobial | E. coli | MIC = 75 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromene carboxamide derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs (Table 1).
Table 1: Structural and Physicochemical Comparison of Chromene Carboxamide Derivatives
†EWG: Electron-withdrawing group; ‡EDG: Electron-donating group
*Calculated based on analogous structures.
Key Observations
The 4-methoxyphenyl carboxamide in the target enhances solubility in polar solvents compared to 4-chlorophenyl () or tetrahydrofuran-2-ylmethyl () groups.
Molecular Weight and Lipophilicity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2Z)-2-[(2-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide, and how can reaction yields be improved?
- Methodology : The compound is typically synthesized via multi-step condensation reactions. For example, a Schiff base formation between 2-chloroaniline derivatives and a chromene-carboxamide precursor under reflux in ethanol or acetonitrile. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the Z-isomer. Yield optimization involves controlling stoichiometry, temperature (60–80°C), and catalyst use (e.g., glacial acetic acid for imine formation). Post-synthetic characterization with H/C NMR and IR spectroscopy confirms structural integrity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodology :
- Spectroscopy : H NMR (δ 6.8–8.2 ppm for aromatic protons), C NMR (carbonyl signal at ~165 ppm), and IR (C=O stretch at ~1680 cm) confirm functional groups. UV-Vis spectroscopy (λ~300–350 nm) identifies π→π* transitions in the chromene system .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXTL or similar software resolves the Z-configuration and dihedral angles between aromatic planes. For example, details a coordination complex with similar imino groups, validated via SC-XRD .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid dust formation; store in airtight containers at 2–8°C. In case of exposure, rinse skin/eyes with water for 15 minutes. Disposal should follow hazardous waste guidelines, with incineration as a preferred method .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. non-cytotoxic results)?
- Methodology : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardize testing using panels like NCI-60 and include positive controls (e.g., doxorubicin). Evaluate structural analogs (e.g., modifying methoxy or chloro substituents) to isolate pharmacophores. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like topoisomerase II, clarifying mechanisms .
Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Molecular dynamics simulations (e.g., GROMACS) model ligand-protein interactions over time. For example, used DFT to analyze Co(II) complex stability, while docking studies in linked styrylchromene derivatives to apoptosis pathways .
Q. How does crystallographic data inform the design of coordination complexes involving this compound?
- Methodology : SC-XRD reveals bonding geometries (e.g., Zn(II) complexes with N,O-chelation in ). Use SHELXL for refinement; monitor bond lengths (e.g., Zn–N ~2.0 Å) and angles to optimize metal-ligand stability. Such data guide the synthesis of bioactive metal complexes for catalytic or therapeutic applications .
Q. What structural modifications enhance the compound’s bioactivity while minimizing toxicity?
- Methodology : Introduce electron-withdrawing groups (e.g., nitro) at the 4-methoxyphenyl ring to increase electrophilicity. Replace the chloro substituent with fluorinated analogs for improved membrane permeability. Toxicity screening in keratinocyte models (e.g., HaCaT cells) identifies safer derivatives .
Q. What analytical challenges arise in assessing the compound’s purity, and how are they addressed?
- Methodology : Impurities from isomerization or side reactions require HPLC (C18 column, acetonitrile/water mobile phase) with UV detection. Mass spectrometry (ESI-MS) confirms molecular ion peaks ([M+H] at m/z ~430). Quantify residual solvents via GC-MS, adhering to ICH Q3C guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
